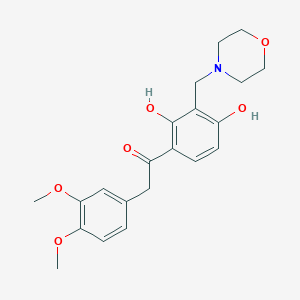
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a useful research compound. Its molecular formula is C21H25NO6 and its molecular weight is 387.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(3,4-dimethoxyphenyl)ethanone is a chemical compound with potential pharmacological applications. This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound's structure includes a morpholinomethyl group and two aromatic rings with hydroxyl and methoxy substituents. Its molecular formula is C17H21N1O4, indicating the presence of nitrogen and oxygen functionalities that may contribute to its biological properties.
Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models. This effect is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
| Study | Methodology | Findings |
|---|---|---|
| DPPH assay | Demonstrated IC50 values comparable to standard antioxidants like ascorbic acid. | |
| Cell culture assays | Reduced reactive oxygen species (ROS) levels in treated cells. |
Anticancer Activity
The compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound induces apoptosis via the mitochondrial pathway, leading to increased caspase activity and subsequent cell death.
- Case Study : A study involving MCF-7 breast cancer cells reported a dose-dependent decrease in cell viability with an IC50 of 15 µM after 48 hours of treatment.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast (MCF-7) | 15 | Apoptosis induction via mitochondrial pathway |
| Colon (HT-29) | 20 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It significantly reduces the production of pro-inflammatory cytokines in activated macrophages.
- Study Findings : The compound inhibited TNF-alpha and IL-6 production by up to 50% in lipopolysaccharide (LPS)-stimulated macrophages.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption : Rapidly absorbed when administered orally.
- Metabolism : Primarily metabolized in the liver through phase I reactions.
- Excretion : Excreted mainly via urine as metabolites.
Safety Profile
Toxicological assessments reveal a favorable safety profile at therapeutic doses. However, high doses may lead to hepatotoxicity, necessitating further studies to establish safe dosage ranges.
Eigenschaften
IUPAC Name |
1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(3,4-dimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-26-19-6-3-14(12-20(19)27-2)11-18(24)15-4-5-17(23)16(21(15)25)13-22-7-9-28-10-8-22/h3-6,12,23,25H,7-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAELWEXHTCNOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













